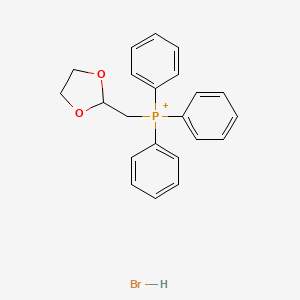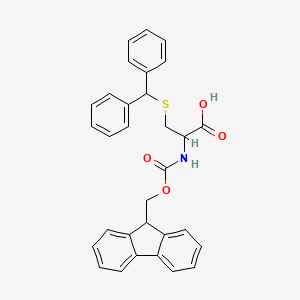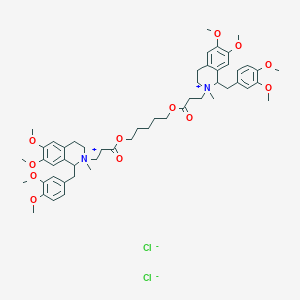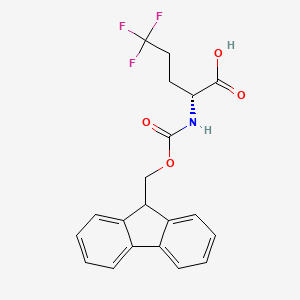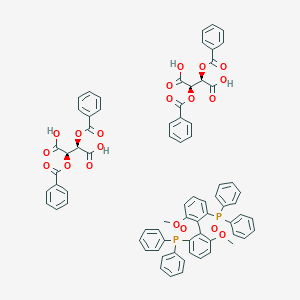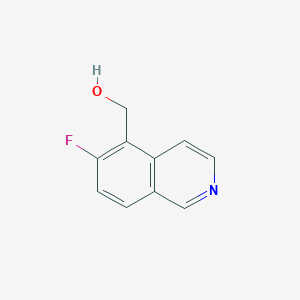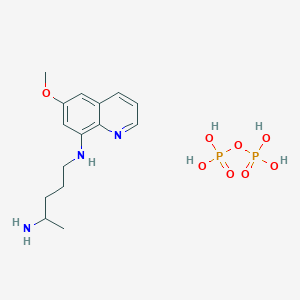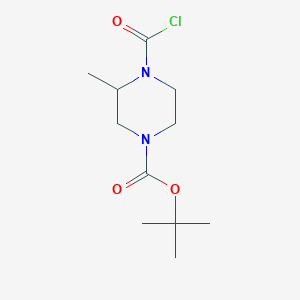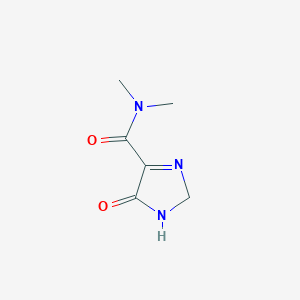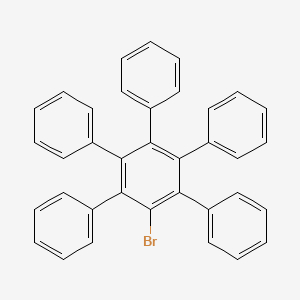
1-bromo-2,3,4,5,6-pentakis-phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2,3,4,5,6-pentakis-phenylbenzene is a complex organic compound characterized by a benzene ring substituted with five phenyl groups and one bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-2,3,4,5,6-pentakis-phenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination, and aluminum chloride for Friedel-Crafts alkylation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and reduced aromatic compounds .
Aplicaciones Científicas De Investigación
1-bromo-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and phenyl groups influence the electron density of the benzene ring, making it susceptible to attack by electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and the formation of carbocation intermediates .
Comparación Con Compuestos Similares
Similar Compounds
1-bromo-2,3,4,5,6-pentamethylbenzene: Similar structure but with methyl groups instead of phenyl groups.
1-bromo-2,3,4,5,6-pentakis[4-(hexyloxy)phenylethynyl]benzene: Contains hexyloxy and phenylethynyl groups.
Uniqueness
1-bromo-2,3,4,5,6-pentakis-phenylbenzene is unique due to its high degree of substitution and the presence of multiple phenyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for studying aromatic substitution reactions and developing advanced materials .
Propiedades
Fórmula molecular |
C36H25Br |
|---|---|
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
1-bromo-2,3,4,5,6-pentakis-phenylbenzene |
InChI |
InChI=1S/C36H25Br/c37-36-34(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(36)30-24-14-5-15-25-30/h1-25H |
Clave InChI |
RNRKGWPCKHAAGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


